ER-α Degradation Efficacy: Fluoromethyl Azetidine Side-Chain Increases Degradation by 11 Percentage Points Over Non-Fluorinated Parent in Matched Molecular Context
In a direct head-to-head comparison conducted on the bis-phenol chromene scaffold, the fluoromethyl azetidine-containing compound 17h achieved an ER-α degradation efficacy of 97% (relative to fulvestrant control) versus 86% for the non-fluorinated methyl-substituted azetidine parent compound, as measured by ER-α in-cell western assay in MCF-7 breast cancer cells (n ≥ 4) [1]. The fluoromethyl azetidine side-chain was identified as the optimal group among a panel of alternatives including pyrrolidine, piperidine, and various substituents, and was ultimately selected for the clinical candidate GDC-0927 [1].
| Evidence Dimension | ER-α degradation efficacy (% of fulvestrant control) |
|---|---|
| Target Compound Data | 97% (compound 17h, fluoromethyl azetidine side-chain on bis-phenol chromene core) |
| Comparator Or Baseline | 86% (non-fluorinated methyl-substituted azetidine parent compound on the same bis-phenol chromene core) |
| Quantified Difference | 11 percentage point increase in degradation efficacy (86% → 97%) |
| Conditions | ER-α in-cell western assay in MCF-7 breast cancer cells (n ≥ 4 biological replicates); efficacy normalized to fulvestrant (100%) |
Why This Matters
This 11-point gain in degradation efficacy was a decisive factor in selecting the fluoromethyl azetidine motif for clinical development, directly demonstrating that procurement of the non-fluorinated analog would compromise target degradation performance in a therapeutically validated assay.
- [1] Liang, J.; et al. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Med. Chem. Lett. 2019, 10, 50–55. DOI: 10.1021/acsmedchemlett.8b00414. View Source
